3-Mercaptohexanal

描述

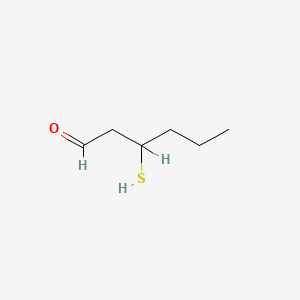

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-sulfanylhexanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS/c1-2-3-6(8)4-5-7/h5-6,8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMODARXIJRCRGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC=O)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60966057 | |

| Record name | 3-Sulfanylhexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless liquid; Sharp penetrating onion-like aroma | |

| Record name | 3-Mercaptohexanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1907/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | 3-Mercaptohexanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1907/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.973-0.983 (20°) | |

| Record name | 3-Mercaptohexanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1907/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

51755-72-7 | |

| Record name | 3-Mercaptohexanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051755727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Sulfanylhexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-MERCAPTOHEXANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YS9XL4686 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical and Sensory Properties of 3 Mercaptohexanal

De Novo Chemical Synthesis Strategies

De novo chemical synthesis refers to the construction of complex molecules from simpler precursors. For this compound, this involves building the hexanal (B45976) scaffold and introducing the thiol group.

Elaboration of Carbon-Sulfur Bonds in Hexanal Scaffolds

The formation of the carbon-sulfur bond is a critical step. One common approach involves Michael-type addition reactions. For instance, thioacetic acid can be added to α,β-unsaturated aldehydes like E-2-hexenal to form the precursor S-3-acetylthiohexanal d-nb.infoimreblank.ch. This intermediate then requires a subsequent step to liberate the free thiol. Research into C-S bond formation also explores electrochemical methods and transition-metal catalysis, although specific applications to this compound are less detailed in the provided literature compared to biocatalytic routes researchgate.netdicp.ac.cn.

Stereoselective Synthesis of this compound Isomers

This compound possesses a chiral center at the C3 position, leading to (R) and (S) enantiomers. The stereoselective synthesis is important because different enantiomers can exhibit distinct aroma profiles acs.orgcapes.gov.br. While direct chemical stereoselective synthesis routes are not extensively detailed, enzymatic kinetic resolutions of thioester precursors are a primary method for obtaining enantiomerically enriched this compound acs.orgacs.orgcapes.gov.br.

Precursor-Based Chemical Transformations (e.g., from 3-Acetylthiohexanal)

A key precursor for this compound is 3-acetylthiohexanal nih.govimreblank.ch. This compound can be synthesized via the Michael addition of thioacetic acid to E-2-hexenal d-nb.infoimreblank.ch. Following its synthesis, 3-acetylthiohexanal serves as a substrate for either chemical or enzymatic deprotection to yield this compound. Chemical deprotection methods, such as alkaline hydrolysis, are generally avoided due to potential side reactions and racemization.

Biocatalytic and Chemoenzymatic Production Routes

Biocatalytic and chemoenzymatic approaches leverage enzymes to perform specific chemical transformations, often with high selectivity and under milder conditions.

Enzyme-Catalyzed Hydrolysis of Thioesters

Enzymes, particularly lipases and esterases, are highly effective in catalyzing the hydrolysis of thioesters like 3-acetylthiohexanal to liberate the free thiol, this compound d-nb.infoacs.orgacs.orgnih.govcapes.gov.brimreblank.ch. This method is often employed as a kinetic resolution to obtain enantiomerically enriched products. For instance, lipase (B570770) B from Candida antarctica has shown significant enantioselectivity (E = 36), yielding the (S)-configured thiol product acs.orgacs.orgcapes.gov.br. Immobilization of this enzyme can further enhance enantioselectivity (E = 85), and the use of co-solvents like tert-butyl alcohol can also improve it (E = 49) acs.orgacs.org. Porcine liver esterase has also been indicated for the hydrolysis of 3-acetylthiohexanal d-nb.infoimreblank.ch.

Table 1: Enantioselectivity of Lipase B from Candida antarctica for 3-Acetylthiohexanal Hydrolysis

| Enzyme Preparation | E Value | Enantioselectivity Improvement Factor | Preferred Product Configuration |

| Lipase B from Candida antarctica (native) | 36 | - | (S) |

| Lipase B from Candida antarctica (immobilized) | 85 | 2.36 | (S) |

| Lipase B from Candida antarctica (with co-solvent) | 49 | 1.36 | (S) |

Application of Cysteine-S-Conjugate β-Lyases and Other Relevant Enzymes

Cysteine-S-conjugate β-lyases are enzymes capable of cleaving the C-S bond in cysteine conjugates, releasing thiols. For this compound production, the precursor can be a cysteine conjugate derived from E-2-hexenal and L-cysteine nih.govresearchgate.netnih.govresearchgate.netasm.org. Treatment of such conjugates with β-lyases, such as tryptophanase from E. coli or crude enzyme extracts from Eubacterium limosum, can yield this compound nih.govresearchgate.netnih.govresearchgate.net. These reactions have shown a slight preference for the (S)-configured product, though often with low conversion rates nih.govresearchgate.net. Other enzymes, like those found in yeasts, have also been investigated for their ability to release thiols from cysteine conjugates researchgate.netacs.org.

Table 2: Enzymes Used for Cysteine-S-Conjugate Cleavage to Produce this compound

| Enzyme Source/Type | Substrate | Product Formed | Enantioselectivity Observed | Conversion Rate | References |

| Tryptophanase (E. coli) | Cysteine-S-conjugate of E-2-hexenal | This compound | Slight (S) preference | Low | nih.govresearchgate.net |

| Crude enzyme extract (Eubacterium limosum) | Cysteine-S-conjugate of E-2-hexenal | This compound | Slight (S) preference | Low | nih.govresearchgate.net |

| Acylase (in situ generation of substrate) | 3-S-(N-acetyl-L-cysteinyl)hexanal | This compound | Not specified | Not specified | nih.gov |

| Yeast (e.g., Saccharomyces cerevisiae) | Cysteine-S-conjugates (e.g., of 3-mercaptohexanol precursors) | 3-Mercaptohexanol | Not specified | Not specified | researchgate.netacs.org |

Compound List

this compound

E-2-hexenal

Thioacetic acid

3-Acetylthiohexanal

3-Mercaptohexanol

3-Acetylthiohexanol

Cysteine

Tryptophanase

Eubacterium limosum

Lipase B from Candida antarctica

Saccharomyces cerevisiae

3-Benzoylthiohexanal

Cysteine-S-conjugate β-lyase

Optimization of Biocatalytic Processes for Enantioselectivity and Yield

Biocatalysis offers a powerful approach for the stereoselective synthesis of chiral compounds, leveraging the inherent selectivity of enzymes. For this compound, two primary biocatalytic routes have been explored: lipase-catalyzed hydrolysis and β-lyase-catalyzed cleavage.

Lipase-Catalyzed Hydrolysis of 3-Acetylthioesters: Research has indicated that lipases can be employed for the stereoselective generation of this compound and related compounds through the hydrolysis of their corresponding 3-acetylthioester precursors acs.orgsigmaaldrich.com. This enzymatic method offers a pathway to control the stereochemical outcome of the reaction, which is vital for compounds with distinct sensory properties depending on their enantiomeric form researchgate.net.

Optimization of such biocatalytic processes typically involves several key parameters:

Enzyme Selection: Different lipases possess varying substrate specificities and enantioselectivities. Screening a range of lipases, including immobilized forms like Candida antarctica Lipase B (CALB), can identify catalysts that provide higher yields and enantiomeric excess (ee) for this compound production sigmaaldrich.comdiva-portal.orgbeilstein-journals.org.

Reaction Conditions: Parameters such as solvent choice, pH, temperature, and water activity significantly influence enzyme activity and selectivity. For instance, organic solvents or biphasic systems can be employed to enhance enzyme stability and substrate solubility diva-portal.org. Optimization using methods like response surface methodology can further refine these conditions for maximum yield and enantioselectivity researchgate.net.

β-Lyase-Catalyzed Cleavage of Cysteine Conjugates: Another biocatalytic strategy involves the action of β-lyase enzymes, which catalyze the cleavage of sulfur-containing conjugates, such as cysteine conjugates, to release free thiols like this compound researchgate.netnih.govasm.orgacs.orgoup.com. This pathway is particularly relevant in biological systems, such as yeast fermentation, where specific enzymes are responsible for converting precursor molecules into aroma-active thiols nih.govasm.org.

Optimization efforts for β-lyase-catalyzed processes would focus on:

Enzyme Identification and Engineering: Identifying specific β-lyase enzymes (e.g., Str3p from Saccharomyces cerevisiae) with high activity towards this compound precursors is crucial asm.org. Protein engineering could further enhance their catalytic efficiency, substrate specificity, and enantioselectivity.

Substrate Precursor Design: The nature and availability of the cysteine conjugate precursor can impact the yield and efficiency of the cleavage reaction nih.govresearchgate.net.

Process Conditions: Similar to lipase catalysis, optimizing pH, temperature, and substrate concentration is essential for maximizing the conversion and stereochemical purity of the product asm.org.

While specific quantitative data on the optimization of this compound production via these methods were not detailed in the provided search results, the principles outlined are standard for maximizing enantioselectivity and yield in biocatalytic transformations researchgate.netdiva-portal.orgbeilstein-journals.org.

Derivatization and Analog Synthesis of this compound for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental in understanding how a molecule's chemical structure correlates with its biological or sensory properties. For this compound, SAR studies would primarily aim to elucidate the relationship between its structure and its odor characteristics, as well as any potential biological activities.

Principles of SAR Studies for this compound: SAR investigations typically involve synthesizing a series of analogs or derivatives of the parent compound and evaluating how these structural changes affect its activity. For this compound, this would involve systematically modifying different parts of the molecule:

Thiol Group Modifications: The thiol (-SH) group is a key functional feature. Derivatization could include:

Oxidation: Converting the thiol to a disulfide (-S-S-), sulfenic acid (-SOH), sulfinic acid (-SO2H), or sulfonic acid (-SO3H) to assess the impact of sulfur oxidation state on activity.

Alkylation/Acylation: Forming thioethers (-SR) or thioesters (-SCOR) to probe the influence of the free thiol proton and the nucleophilicity of the sulfur atom.

Aldehyde Group Modifications: The aldehyde (-CHO) group is also highly reactive. Modifications could include:

Reduction: Converting the aldehyde to a primary alcohol (-CH2OH), yielding 3-mercaptohexanol, whose sensory properties are well-documented researchgate.netjfda-online.com.

Oxidation: Forming a carboxylic acid (-COOH).

Acetal (B89532) Formation: Reacting the aldehyde with alcohols to form acetals, which can serve as protected forms or alter volatility and odor perception.

Condensation Reactions: Reacting with amines or other nucleophiles.

Alkyl Chain Modifications: Changes to the hexyl chain can influence lipophilicity, volatility, and steric interactions with receptors. This could involve:

Chain Length Variation: Synthesizing analogs with shorter (e.g., this compound) or longer alkyl chains.

Branching: Introducing methyl groups or other branches along the chain.

Unsaturation: Incorporating double or triple bonds.

Chiral Center Modification: While this compound has a chiral center at the C3 position, SAR studies might explore synthesis of specific diastereomers or enantiomers to understand their distinct properties researchgate.netresearchgate.net.

While specific SAR data for this compound were not detailed in the provided search results, the general approach of synthesizing analogs by modifying functional groups and the carbon backbone is a standard methodology in chemical research, particularly for compounds with significant sensory impact scribd.comacs.org. Such studies would aim to pinpoint which structural features are critical for its characteristic aroma and any other potential bioactivities.

Compound List:

this compound

3-Mercaptohexanol

3-Mercaptohexyl acetate (B1210297)

3-Acetylthioesters

Cysteine conjugates

3-Mercapto-2-methylpentanal

Formation Mechanisms and Biogenesis in Complex Matrices

Enzymatic Biogenesis Pathways

The enzymatic production of 3-Mercaptohexanal is predominantly linked to microbial metabolism, especially that of yeasts during fermentation. Non-volatile precursors present in the matrix are converted into the volatile this compound through specific enzymatic actions.

Yeast, particularly Saccharomyces cerevisiae, plays a pivotal role in the release of this compound from its non-volatile precursors during fermentation. The primary precursors are S-3-(hexan-1-ol)-L-cysteine (Cys-3MH) and S-3-(hexan-1-ol)-glutathione (GSH-3MH). researchgate.net Yeast cells uptake these conjugates from the medium and cleave them to release the free thiol. researchgate.net

The conversion process involves the initial breakdown of the glutathionylated precursor (GSH-3MH) into the cysteinylated form (Cys-3MH). researchgate.net This is followed by the enzymatic cleavage of Cys-3MH to yield this compound. While both precursors can lead to the formation of this compound, studies have shown that the conversion of Cys-3MH is significantly more efficient than that of GSH-3MH. unirioja.es However, it has been demonstrated that GSH-3MH can liberate 3-MH under model fermentation conditions, with the cysteine conjugate being formed as an intermediate in the process. researchgate.net Research using deuterated isotopes has indicated that while Cys-3MH is a precursor, it may not be the main one, with its conversion yield being relatively low and accounting for only a small percentage of the total this compound produced in some matrices like Sauvignon Blanc wines. nih.govresearchgate.net This suggests that glutathionyl-3MH (G-3MH) is a major precursor, which, upon proteolytic degradation, releases Cys-3MH. nih.govresearchgate.net The transport of these precursors into the yeast cell is also a critical step, with the OPT1 gene product, a major glutathione (B108866) transporter, being implicated in the uptake of the primary precursors. nih.govresearchgate.net

Specific yeast enzymes with β-lyase activity are responsible for the final step of releasing this compound from its cysteinylated precursor. One of the key enzymes identified is encoded by the STR3 gene in Saccharomyces cerevisiae. nih.govasm.org The product of the STR3 gene is a pyridoxal-5'-phosphate-dependent cystathionine (B15957) β-lyase. nih.govasm.org This enzyme has been shown to effectively cleave the cysteinylated precursors of this compound. nih.govasm.org

Overexpression of the STR3 gene in yeast strains has been demonstrated to increase the release of this compound during fermentation. nih.govasm.org The characterization of the Str3p enzyme confirmed its function as a cystathionine β-lyase with activity towards cysteine-S-conjugated thiols. asm.org Besides STR3, other genes such as IRC7 and CYS3 also encode for enzymes with β-lyase activity that can contribute to the release of volatile thiols. psecommunity.org The Irc7p enzyme, in particular, has been identified as a key determinant in the release of other volatile thiols and a significant contributor to this compound formation. psecommunity.org

Table 1: Key Yeast Genes and Enzymes in this compound Biogenesis

| Gene | Enzyme Product | Function | Reference |

|---|---|---|---|

| STR3 | Cystathionine β-lyase | Cleaves cysteinylated precursors to release this compound. | nih.govasm.org |

| IRC7 | β-lyase | Contributes to the release of this compound from its precursor. | psecommunity.org |

| CYS3 | β-lyase | Possesses β-lyase activity potentially involved in thiol release. | psecommunity.org |

| OPT1 | Glutathione transporter | Transports glutathionylated precursors into the yeast cell. | nih.govresearchgate.net |

The specific strain of yeast or other microorganisms used during fermentation can significantly influence the kinetics of this compound formation and the final yield. Different microbial strains exhibit varying levels of β-lyase activity and precursor uptake efficiency. psecommunity.orgresearchgate.net For instance, some strains of Saccharomyces cerevisiae are more efficient at converting precursors into volatile thiols than others. psecommunity.org

The genetic makeup of the strain, particularly the expression levels of genes like STR3 and IRC7, plays a crucial role. asm.orgpsecommunity.org Studies have shown that the formation of this compound can be strongly correlated with the yeast's β-lyase activity. psecommunity.org Beyond yeast, other microorganisms, including lactic acid bacteria and acetic acid bacteria, can also impact the concentration of related compounds like hexanal (B45976) through their metabolic activities, such as the action of alcohol dehydrogenases. researchgate.net The selection of microbial strains is therefore a critical factor in controlling the final concentration of this compound in fermented products.

Non-Enzymatic Formation Pathways

In addition to enzymatic routes, this compound can also be formed through non-enzymatic chemical reactions. These pathways often involve the interaction of sulfur compounds with other molecules present in the matrix.

A significant non-enzymatic pathway for the formation of this compound is the direct chemical addition of hydrogen sulfide (B99878) (H₂S) to α,β-unsaturated aldehydes, such as (E)-2-hexenal. nih.govresearchgate.net (E)-2-hexenal is a C6 compound that can be present in high concentrations in various plant-based materials. researchgate.net During processes like fermentation, where yeast can produce H₂S from the metabolism of sulfur-containing compounds, this reaction can occur. researchgate.net

The Maillard reaction and lipid oxidation are two complex sets of chemical reactions that can generate a wide array of flavor and aroma compounds, including aldehydes that can serve as precursors to this compound. Lipid oxidation, particularly of linoleic acid, is a known source of hexanal. adobe.com While not a direct precursor, the broader chemical environment created by these reactions can influence the formation of this compound.

Carbonyl compounds generated from lipid oxidation can participate in the Maillard reaction. mdpi.com These reactions produce numerous intermediates, including dicarbonyl compounds and Strecker aldehydes. adobe.com While a direct pathway from common Maillard intermediates to this compound is not extensively detailed in the provided context, the interplay between lipid oxidation products (like hexanal and other aldehydes) and sulfur-containing compounds (like hydrogen sulfide and cysteine) generated during the Maillard reaction or other metabolic processes can create a conducive environment for the formation of sulfur-containing volatiles. adobe.commdpi.com For instance, aldehydes derived from lipid oxidation can react with amino compounds in the Maillard reaction pathway, and the presence of sulfur donors could potentially lead to the formation of mercapto-aldehydes. researchgate.net

Table 2: Summary of Formation Pathways for this compound

| Pathway Type | Specific Mechanism | Key Reactants/Precursors | Key Enzymes/Conditions | Reference |

|---|---|---|---|---|

| Enzymatic | Conversion of Glutathionylated Precursor | S-3-(hexan-1-ol)-glutathione (GSH-3MH) | Yeast metabolism (e.g., proteolysis) | researchgate.netnih.govresearchgate.net |

| Cleavage of Cysteinylated Precursor | S-3-(hexan-1-ol)-L-cysteine (Cys-3MH) | Yeast β-lyase (e.g., Str3p, Irc7p) | nih.govasm.orgpsecommunity.org | |

| Non-Enzymatic | Addition Reaction | Hydrogen Sulfide (H₂S), (E)-2-Hexenal | Presence of reactants, often during fermentation | nih.govresearchgate.net |

| Maillard/Lipid Oxidation | Lipid-derived aldehydes, Sulfur compounds | Heat, presence of amino acids and reducing sugars | adobe.commdpi.comresearchgate.net |

Thermal Degradation of Sulfur-Containing Precursors in Food Systems

During thermal processing, such as cooking, baking, or roasting, a cascade of chemical reactions occurs that contributes to the development of flavor and aroma. The formation of 3-MHA is intricately linked to these reactions, primarily through the degradation of naturally occurring sulfur-containing compounds in the presence of other reactive molecules.

The foundational precursors for the thermal generation of 3-MHA are the sulfur-containing amino acid L-cysteine and C6 aldehydes, which can be derived from the oxidation of polyunsaturated fatty acids. One of the primary C6 aldehydes implicated in 3-MHA formation is (E)-2-hexenal. The key thermal pathways facilitating their conversion are the Maillard reaction and the associated Strecker degradation.

Maillard Reaction and Strecker Degradation:

The Maillard reaction, a non-enzymatic browning reaction, occurs between amino acids and reducing sugars at elevated temperatures. While this reaction is responsible for the desirable colors and flavors of many cooked foods, it also generates a plethora of volatile compounds, including aldehydes and sulfur-containing molecules.

Within the broader Maillard reaction framework, the Strecker degradation of amino acids is a critical step for the formation of many aroma compounds. In this reaction, an α-amino acid is converted into an aldehyde with one fewer carbon atom. For sulfur-containing amino acids like cysteine, this degradation is a significant source of hydrogen sulfide (H₂S) and other reactive sulfur compounds.

The thermally-induced formation of 3-MHA can proceed through several proposed mechanisms:

Reaction of (E)-2-hexenal with Hydrogen Sulfide: During heating, cysteine degrades to release hydrogen sulfide (H₂S). This highly reactive H₂S can then undergo a Michael addition reaction with (E)-2-hexenal, an α,β-unsaturated aldehyde. This reaction leads to the formation of 3-MHA. (E)-2-hexenal itself is often formed during the thermal oxidation of lipids, particularly linoleic and linolenic acids.

Reaction involving Cysteine-Sugar Conjugates: Cysteine can react with reducing sugars (e.g., glucose, ribose) during heating to form various intermediates. While some studies suggest cysteine can initially inhibit the Maillard reaction by forming stable thiazolidine (B150603) structures, under thermal stress these and other intermediates can degrade to release reactive sulfur compounds that participate in flavor formation. It is plausible that intermediates from the reaction of cysteine with hexose (B10828440) (a C6 sugar) could degrade and rearrange to form the carbon backbone of 3-MHA, although this pathway is less directly documented than the H₂S addition route.

The following table summarizes the key precursors and the thermal reaction pathways leading to the formation of this compound.

Table 1: Precursors and Thermal Pathways for this compound Formation

| Precursor(s) | Intermediary Compound(s) | Primary Thermal Pathway | Description |

|---|---|---|---|

| L-cysteine | Hydrogen Sulfide (H₂S) | Strecker Degradation / Thermal Decomposition | Cysteine degrades under heat to release H₂S, a key reactant. |

| Polyunsaturated Fatty Acids (e.g., Linolenic acid) | (E)-2-hexenal | Lipid Oxidation | Thermal oxidation of fatty acids generates the C6 aldehyde backbone. |

| (E)-2-hexenal + Hydrogen Sulfide | - | Michael Addition | H₂S adds across the double bond of (E)-2-hexenal to form 3-MHA. |

Influence of Environmental and Processing Parameters on Formation Pathways

The rate and extent of 3-MHA formation are not solely dependent on the presence of precursors but are critically influenced by various environmental and processing parameters. Factors such as temperature, pH, and heating time dictate the kinetics of the underlying chemical reactions.

Temperature and Time:

As a product of thermally-driven reactions like the Maillard reaction and lipid oxidation, the formation of 3-MHA is highly dependent on both temperature and the duration of heating.

Temperature: The Maillard reaction and Strecker degradation typically proceed rapidly at temperatures between 140 to 165°C (280 to 330°F). However, the initial degradation of precursors can begin at lower temperatures. Studies on various cooked meats have shown that different cooking methods, which achieve different temperatures (e.g., boiling vs. roasting), result in significantly different profiles of volatile compounds. researchgate.net Higher temperatures generally accelerate the degradation of cysteine and the oxidation of lipids, thereby increasing the availability of the key precursors, H₂S and (E)-2-hexenal. However, excessively high temperatures can also lead to the degradation of 3-MHA itself or the formation of other, less desirable sulfur compounds.

pH of the Food Matrix:

The pH of the food system has a profound impact on the Maillard reaction and the stability of sulfur compounds.

The Maillard reaction is known to be accelerated in alkaline environments because the amino groups of amino acids are deprotonated, which increases their nucleophilicity and reactivity with sugar carbonyl groups. researchgate.net

At low pH (acidic conditions), the 1,2-enolisation pathway of the Amadori product in the Maillard reaction is favored, leading to the formation of different types of intermediates compared to higher pH environments. isnff-jfb.com

The chemical reaction between glutathione (a peptide containing cysteine) and (E)-2-hexenal to form a precursor to the related compound 3-mercaptohexanol has been shown to be pH-dependent, with the reaction rate increasing at higher pH values (e.g., moving from pH 3 to 7). researchgate.net This suggests that the analogous reaction involving H₂S or cysteine to form 3-MHA would also be favored at neutral to slightly alkaline pH.

The following table details the influence of key processing parameters on the formation of this compound.

Table 2: Influence of Processing Parameters on this compound Formation

| Parameter | Effect on Formation | Rationale |

|---|---|---|

| Temperature | Increases (up to a point) | Accelerates the rate of the Maillard reaction, Strecker degradation of cysteine, and lipid oxidation, thereby increasing the concentration of precursors like H₂S and (E)-2-hexenal. nih.gov |

| Heating Time | Increases | Allows for greater conversion of precursors to 3-MHA. Longer cooking times generally lead to higher concentrations of thermally generated volatile compounds. researchgate.net |

| pH | Increases at neutral to alkaline pH | The Maillard reaction and Strecker degradation are generally accelerated at higher pH levels, promoting the formation of reactive intermediates. The nucleophilic addition of sulfur compounds is also often favored. researchgate.netisnff-jfb.comresearchgate.net |

| Precursor Concentration | Increases | Higher initial concentrations of L-cysteine and lipid-derived C6 aldehydes (like (E)-2-hexenal) directly increase the potential yield of 3-MHA. researchgate.net |

Advanced Analytical Methodologies for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. Its application to 3-Mercaptohexanal necessitates strategies to enhance its detectability and manage its inherent reactivity.

Derivatization Strategies for Enhanced Sensitivity and Selectivity

The thiol (-SH) and aldehyde (-CHO) functional groups in this compound can lead to instability and poor chromatographic behavior. Derivatization is often employed to convert these functional groups into more stable, volatile, and detectable derivatives.

Pentafluorobenzyl Bromide (PFBBr): PFBBr is a widely used derivatizing agent for thiols, reacting with the thiol group to form pentafluorobenzyl (PFB) derivatives. These derivatives exhibit improved volatility and enhanced sensitivity when analyzed by GC-MS, particularly in Electron Capture Negative Ionization (ECNI) or Negative Ion Chemical Ionization (NICI) modes encyclopedia.pubmdpi.comnih.govthegoodscentscompany.com. PFB derivatives have demonstrated good linearity and detection limits suitable for trace analysis nih.gov.

Ethyl Propiolate (ETP): ETP serves as a greener alternative derivatizing agent for thiols. It reacts with the thiol group via Michael addition, forming thioether derivatives. This method has been coupled with Stir Bar Sorptive Extraction (SBSE) and GC-MS/MS, offering a sensitive approach for thiol analysis encyclopedia.pubmdpi.com.

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride (PFBOA): For aldehydes like this compound, PFBOA is used to form oxime derivatives. These derivatives are stable and provide characteristic fragmentation patterns in GC-MS, aiding in identification and quantification tandfonline.com. On-fiber derivatization (OFD) with PFBOA has shown improved sensitivity and reduced matrix effects in complex samples like beer encyclopedia.pub.

These derivatization strategies aim to increase the analyte's response factor, improve extraction efficiency, and enhance chromatographic separation, thereby increasing sensitivity and selectivity for GC-MS analysis mdpi.com.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Complex Matrix Analysis

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers a significant advancement over traditional one-dimensional GC by providing greatly enhanced peak capacity and resolving power. This technique is particularly valuable for analyzing complex matrices containing numerous sulfur-containing compounds, where co-elution is a common issue nih.govsilcotek.comresearchgate.net.

GCxGC involves passing the effluent from a first-dimension column through a modulator, which then rapidly transfers small fractions of the sample to a second-dimension column. This orthogonal separation mechanism allows for the separation of compounds that would otherwise co-elute in a 1D-GC system silcotek.comresearchgate.net. GCxGC coupled with sulfur-specific detectors, such as the Sulfur Chemiluminescence Detector (SCD) or Flame Photometric Detector (FPD), is highly effective for the speciation and quantification of sulfur compounds in challenging matrices like fuels nih.govresearchgate.netsci-hub.ru. While direct applications for this compound are not extensively detailed in the provided snippets, the technique's proven efficacy in separating and detecting complex sulfur compound mixtures underscores its potential for analyzing this compound in intricate samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Precursor Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly in its tandem MS (LC-MS/MS) configuration, is instrumental for analyzing less volatile, polar, or thermally labile compounds, including potential precursors to aroma compounds like this compound.

LC-MS/MS has been employed to identify and quantify precursor molecules that can release volatile thiols during fermentation or processing. For instance, studies have focused on the analysis of cysteine and glutathione (B108866) conjugates of 3-mercaptohexan-1-ol (Cys-3-MH and Glut-3-MH), which are considered precursors to the important wine odorant 3-mercaptohexan-1-ol researchgate.netdntb.gov.uaresearchgate.net. These methods often involve solid-phase extraction (SPE) followed by reversed-phase HPLC-MS/MS, achieving high sensitivity and accuracy for the individual diastereomers of these precursors researchgate.net. The ability of LC-MS/MS to resolve and quantify these complex precursor molecules provides crucial insights into the formation pathways of key aroma compounds mdpi.comkosfaj.org.

Quantitative Analysis Techniques

Accurate quantification of this compound requires robust calibration strategies that account for potential losses during sample preparation and variations in instrumental response.

Stable Isotope Dilution Assays (SIDA) for High Precision and Accuracy

Stable Isotope Dilution Assays (SIDA) are considered a gold standard for quantitative analysis, especially for trace analytes in complex matrices. This technique involves adding a known amount of a stable isotope-labeled analog of the analyte (e.g., a deuterated standard) to the sample before any extraction or preparation steps. The labeled standard behaves chemically identically to the native analyte, allowing for accurate correction of analyte losses during sample processing and variations in ionization efficiency during MS detection researchgate.netmdpi.comnih.govresearchgate.netacs.orgacs.orgnih.gov.

SIDA, often coupled with GC-MS or LC-MS/MS, has been extensively applied to the quantification of volatile thiols and their derivatives in various matrices, including wine researchgate.netmdpi.comacs.orgacs.orgnih.govncats.io. For example, SIDA-LC-MS/MS methods have been developed for the simultaneous quantification of thiols and their precursors, demonstrating excellent reproducibility, linearity (r² > 0.997), and recovery (90.9%-110%) nih.govresearchgate.net. These methods achieve very low limits of detection, often below sensory perception thresholds nih.gov. The use of stable isotope-labeled internal standards is critical for achieving the high precision and accuracy required for trace-level quantification nih.gov.

Internal Standard Calibration Methods

Internal standard (IS) calibration is a fundamental quantitative technique widely used in GC-MS and LC-MS to improve the reliability and accuracy of results. An internal standard, which is a compound not present in the sample, is added in a known concentration to all calibration standards, blanks, and samples. By measuring the ratio of the analyte's signal to the internal standard's signal, variations due to sample preparation, injection volume, and instrument sensitivity fluctuations can be effectively compensated tandfonline.comnih.govepa.govncasi.orgnih.gov.

For GC-MS analysis of aldehydes, compounds like 1,2-dibromopropane (B165211) have been used as internal standards epa.gov. In other applications, isotopically labeled analogs, such as benzene-D6 for aldehydes, are employed nih.gov. Calibration curves are typically generated by plotting the ratio of the analyte's peak area to the internal standard's peak area against the known concentration of the analyte nih.gov. This method ensures that the calibration is representative of the actual sample matrix and analytical conditions.

Spectroscopic Characterization of this compound and its Derivatives (Beyond Basic Identification)

Spectroscopic techniques are indispensable for confirming the identity and elucidating the structural intricacies of this compound. Beyond basic identification, advanced spectroscopic methods offer profound insights into its stereochemistry and behavior in chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the three-dimensional structure and connectivity of organic molecules. For this compound, which possesses a chiral center at the C3 position, NMR is crucial for stereochemical analysis nih.gov. Techniques such as ¹H NMR provide information on the chemical environment of protons, while ¹³C NMR reveals the carbon skeleton.

Two-dimensional (2D) NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are particularly powerful for assigning complex spectra and establishing connectivity between atoms longdom.orgleibniz-fmp.deipb.pt. COSY experiments correlate coupled protons, revealing through-bond relationships, which are vital for tracing the carbon chain of this compound. HSQC and HMBC provide correlations between protons and directly bonded or through-space carbons, respectively, aiding in the definitive assignment of all spectral signals.

The stereochemical configuration around the chiral center of this compound can be investigated through various NMR approaches. Differences in chemical shifts or coupling constants between diastereomers can be observed and analyzed longdom.orgdoi.orgumich.edu. Furthermore, NMR is instrumental in studying reaction mechanisms. By monitoring changes in spectral signals over time or by using isotopically labeled precursors, researchers can track the formation of intermediates and confirm reaction pathways involving this compound sapub.org. The EFSA/JECFA comments also highlight the need to specify the stereoisomeric composition of this compound, underscoring the importance of NMR in this regard thegoodscentscompany.com.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide valuable information about the functional groups present in a molecule. For this compound, these methods are used to identify the characteristic signatures of its aldehyde and thiol functionalities.

In IR spectroscopy, the carbonyl group (C=O) of the aldehyde typically exhibits a strong absorption band in the region of 1700-1740 cm⁻¹, while the thiol group (S-H) shows a weaker, often broader band in the range of 2550-2600 cm⁻¹ uobasrah.edu.iq. These specific vibrations serve as direct indicators of the presence of these functional groups within the molecule.

Raman spectroscopy, which relies on the inelastic scattering of light, also probes molecular vibrations and can provide similar functional group information. While often used for qualitative identification, Raman spectroscopy can also be employed for quantitative analysis, where the intensity of specific Raman bands correlates linearly with the concentration of the analyte under optimized conditions horiba.comuc.eduuh.edu. The selection rules for Raman scattering differ from those for IR absorption, meaning that some vibrational modes may be more prominent in one technique than the other, offering a comprehensive view of the molecular vibrations. nih.gov lists Fourier Transform Infrared (FTIR) spectroscopy as a relevant technique in studies involving this compound.

Table 1: Spectroscopic Characterization Principles for this compound

| Spectroscopy Type | Key Information Provided | Relevance to this compound |

| Nuclear Magnetic Resonance (NMR) | Molecular structure, atom connectivity, stereochemistry, reaction mechanisms | Elucidating the carbon skeleton, identifying chiral centers, tracking reaction pathways. |

| Infrared (IR) Spectroscopy | Functional group identification (e.g., C=O, S-H stretches) | Confirmation of aldehyde and thiol groups. |

| Raman Spectroscopy | Functional group identification, quantitative analysis | Complementary to IR for functional groups; potential for concentration-based measurements. |

Development of Novel Extraction and Preconcentration Methods for Trace Analysis

The analysis of this compound, particularly in complex matrices like food or environmental samples, often involves dealing with very low concentrations. This necessitates the development of efficient extraction and preconcentration techniques to isolate and concentrate the analyte before instrumental analysis.

Solid-Phase Microextraction (SPME) has emerged as a highly effective, solvent-free technique for the extraction of volatile sulfur compounds (VSCs), including thiols like this compound researchgate.netrsc.orgajevonline.orgnih.govjaas.ac.cnthegoodscentscompany.comncats.io. SPME utilizes a coated fiber to adsorb analytes from the sample's headspace or directly from a liquid matrix. Fibers coated with Carboxen-polydimethylsiloxane (CAR/PDMS) are particularly suitable for volatile and low-molecular-weight compounds like thiols due to their high capacity jaas.ac.cn. Optimization of parameters such as extraction time, temperature, stirring rate, and desorption conditions is critical for maximizing extraction efficiency researchgate.netjaas.ac.cn. SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography-Flame Photometric Detection (GC-FPD) allows for sensitive and selective determination of VSCs researchgate.netajevonline.org.

Liquid-Liquid Extraction (LLE) remains a valuable method, often employed for pre-purification or concentration. For thiols, LLE can be performed using organic solvents like cyclohexane, sometimes followed by further derivatization or purification steps to enhance detectability or remove interfering substances lu.seresearchgate.netmdpi.com. The choice of solvent and extraction conditions is crucial to minimize analyte loss and matrix effects.

Novel Solid-Phase Extraction (SPE) materials , such as thiol-functionalized nanofibers or silica, represent advancements in selective extraction nju.edu.cnnih.gov. These materials can chelate or bind specifically to thiol groups, offering high selectivity and efficiency for trace analysis, even in complex matrices.

Other advanced microextraction techniques, such as Dispersive Liquid-Liquid Microextraction (DLLME) and Supramolecular Solvent-Based Dispersive Liquid-Liquid Microextraction (SUPRAS-DLLME) , offer rapid, cost-effective, and efficient alternatives for analyte extraction and preconcentration, particularly from challenging samples frontiersin.orgajol.info. These methods aim to increase the surface area for extraction or utilize novel solvent systems to improve analyte recovery and reduce matrix interference.

The development of these advanced extraction and preconcentration methods is vital for achieving the low detection limits required for the accurate analysis of this compound in various scientific disciplines.

Table 2: Extraction and Preconcentration Methods for Volatile Sulfur Compounds (including this compound)

| Method | Principle | Advantages | Challenges/Considerations | Typical Application for Thiols |

| Solid-Phase Microextraction (SPME) | Adsorption of analytes onto a coated fiber. | Solvent-free, sensitive, efficient for volatiles, good for trace analysis. | Fiber selection, optimization of extraction/desorption parameters. | Analysis of VSCs in food, beverages, and environmental samples. |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Can handle larger volumes, effective for pre-purification. | Solvent usage, potential for emulsions, may require derivatization. | Concentrating thiols from complex matrices prior to GC or LC analysis. |

| SPE (Thiol-functionalized Sorbents) | Selective binding of thiols to functionalized solid phase materials. | High selectivity, efficient for trace thiol analysis. | Sorbent synthesis and stability, matrix compatibility. | Targeted extraction of thiols from complex biological or environmental samples. |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Rapid dispersion of a small volume of organic solvent in an aqueous sample. | Fast, low cost, high enrichment factors. | Requires a disperser solvent, potential for emulsions. | Efficient extraction and preconcentration of analytes from aqueous samples. |

| Supramolecular Solvent-Based DLLME | Utilizes supramolecular solvents for enhanced extraction efficiency. | High extraction efficiency, low matrix effects, suitable for complex samples. | Development of specific supramolecular solvent systems. | Extraction of analytes from complex matrices like biofluids. |

Compound Name List:

this compound

Reactivity and Chemical Transformations

Polymerization and Oligomerization Phenomena

Based on a thorough review of available scientific literature and chemical databases, there is no documented evidence or research findings detailing the polymerization or oligomerization of 3-Mercaptohexanal as a monomer. The compound is primarily recognized for its significant role as a potent flavor ingredient, contributing characteristic sulfurous and fruity notes to various food products. Its chemical transformations are most extensively studied in the context of its enzymatic synthesis from precursor molecules, such as thioesters or cysteine conjugates, rather than its capacity to undergo self-polymerization or oligomerization. Consequently, specific data tables or detailed research findings on this compound's polymerization or oligomerization phenomena cannot be provided as there is no scientific basis for them in the reviewed literature.

Compound Names Mentioned

Contribution to Sensory Attributes: Chemical and Mechanistic Insights

Structure-Odor Relationship Studies of 3-Mercaptohexanal and its Analogues

The perception of odor is intrinsically linked to a molecule's three-dimensional structure and physicochemical properties. Studies focusing on mercaptoaldehydes and their analogues, including this compound, aim to elucidate these relationships.

Chirality significantly influences the odor perception of many volatile compounds. While direct studies on the stereoisomers of this compound itself are limited in the provided search results, research on closely related compounds like 3-Mercaptohexanol (3MH) and 3-Mercaptohexyl Acetate (B1210297) (3MHA) demonstrates the critical role of stereochemistry. For instance, the (R) and (S) enantiomers of 3MH exhibit distinct odor profiles: the (R)-enantiomer is described as fruitier with grapefruit notes, while the (S)-enantiomer is perceived more as passion fruit. Similarly, the (R)-enantiomer of 3MHA is associated with passion fruit, and the (S)-enantiomer with herbaceous boxwood notes. These stereoisomers also possess slightly different perception thresholds. nih.govresearchgate.netmodernistcuisine.com Research into the enzymatic hydrolysis of precursors like 3-acetylthiohexanal has shown that specific enzymes, such as lipase (B570770) B from Candida antarctica, can produce (S)-configured thiol products with a preference for citrus-type notes, indicating that stereoselective synthesis can yield compounds with specific desirable odor properties. d-nb.infonih.gov The EFSA/JECFA comments note that the stereoisomeric composition of this compound itself requires specification. thegoodscentscompany.com

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate molecular structure and physicochemical properties with biological activity, including odor perception. For mercaptoalkanols, QSAR models have been developed to predict odor thresholds based on structural features. researchgate.net These models often incorporate molecular descriptors such as lipophilicity (e.g., log P), electronic properties (e.g., Hammett constants), and steric parameters. nih.govbiorxiv.org While specific QSAR models for this compound are not detailed in the provided results, the general principle suggests that its specific molecular descriptors—such as its aldehyde functional group, the thiol group, and the six-carbon chain—would influence its interaction with olfactory receptors and thus its perceived odor. d-nb.infothegoodscentscompany.com Advanced computational approaches, including deep learning models utilizing molecular representations like the Coulomb matrix, are being developed to predict olfactory perceptions, demonstrating the growing interest in linking molecular structure to odor characteristics. d-nb.infoeuropa.eu

Role as a Key Aroma Volatile in Fermented Food and Beverage Systems

This compound and its derivatives are recognized as potent aroma compounds that significantly impact the flavor profiles of various fermented products.

The provided search results did not yield specific information detailing the direct involvement or significance of this compound in dairy fermentation or ripening processes. While studies discuss the volatile flavor compounds in fermented milk and the role of lactic acid bacteria in modifying flavors, foodingredientsfirst.com this compound is not explicitly identified as a key contributor in these systems within the scope of the retrieved information.

Influence on Flavor Development in Thermally Processed Foods (e.g., Cooked Meats)

The Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars upon heating, is fundamental to the development of characteristic flavors and aromas in thermally processed foods, including cooked meats. This reaction generates a wide array of volatile compounds, many of which are sulfur-containing heterocycles, contributing savory, meaty, and roasted notes. While this compound has been identified as a flavor compound in cooked liver, imparting tropical fruit notes, nih.goveuropa.eu its specific role as a direct product or significant contributor within the complex Maillard reaction pathways for cooked meats is not extensively detailed in the provided search results, beyond the general importance of sulfur compounds.

Data Tables

Table 1: Stereoisomeric Differences in Odor Properties of Related Thiols

| Compound | Enantiomer | Odor Description | Perception Threshold (approx.) | Citation(s) |

| 3-Mercaptohexan-1-ol (3MH) | R | Fruitier, zesty, grapefruit | 50 ng/L (water) | nih.govresearchgate.netmodernistcuisine.com |

| S | More passion fruit | 60 ng/L (water) | nih.govresearchgate.netmodernistcuisine.com | |

| 3-Mercaptohexyl Acetate (3MHA) | R | Less odoriferous, passion fruit | 9 ng/L (water) | nih.govresearchgate.netmodernistcuisine.com |

| S | More herbaceous, boxwood | 2.5 ng/L (water) | nih.govresearchgate.netmodernistcuisine.com |

Stability and Degradation Pathways in Model Systems

Thermal Stability and Degradation Kinetics

The thermal stability of organic compounds is a critical factor in their handling, storage, and application. While specific detailed kinetic data for 3-Mercaptohexanal's thermal degradation are not extensively documented in the provided search results, general principles of thermal decomposition for similar sulfur-containing aldehydes can be inferred. Thermal degradation typically involves the breaking of chemical bonds, leading to fragmentation and the formation of smaller molecules. The kinetics of such processes are often studied using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which can yield parameters such as activation energy and pre-exponential factors using methods like the Coats-Redfern, Kissinger-Akahira–Sunose (KAS), or Flynn–Wall–Ozawa (FWO) models mdpi.commdpi.comresearchgate.net. These analyses help predict a compound's lifetime under various temperature conditions. For instance, studies on other biopolymers indicate that degradation kinetics can be influenced by factors like moisture content and the presence of specific functional groups, which can accelerate decomposition at elevated temperatures nih.gov. Without specific data for this compound, it is challenging to provide precise kinetic parameters.

Oxidative Degradation Mechanisms (e.g., Autooxidation)

Autooxidation, a form of oxidation initiated by atmospheric oxygen at ambient temperatures, is a common degradation pathway for many organic compounds, particularly those with unsaturated bonds or susceptible functional groups wikipedia.orgyoutube.com. This process typically proceeds via a free radical chain reaction involving initiation, propagation, and termination steps. The addition of oxygen to organic molecules can lead to the formation of hydroperoxides and peroxy radicals wikipedia.org. Compounds containing sulfur, like this compound, with its thiol (-SH) group and aldehyde (-CHO) functionality, are likely candidates for oxidative degradation. The thiol group is particularly prone to oxidation, potentially forming disulfides or further oxidized sulfur species. The aldehyde group can also undergo oxidation to carboxylic acids. While specific mechanisms for this compound's autooxidation are not detailed in the provided results, the general autooxidation scheme is well-established for many organic materials wikipedia.orgyoutube.com. Research into the autooxidation of unsaturated compounds suggests that sequential oxygen attachments can occur, leading to highly oxygenated molecules lbl.gov.

pH-Dependent Stability and Transformation Pathways

The stability of chemical compounds can be significantly influenced by the pH of their environment. Aldehydes can undergo various reactions depending on pH, including hydration, acetal (B89532) formation (in the presence of alcohols), and aldol (B89426) condensation. The thiol group in this compound can also exhibit pH-dependent behavior, with its nucleophilicity and susceptibility to oxidation potentially varying with protonation state. For example, studies on polymers like Poly(lactide-co-glycolide) (PLGA) have shown that residual water content and acidic end groups can significantly accelerate degradation via hydrolysis, particularly at elevated temperatures nih.gov. While specific data on the pH-dependent transformation pathways of this compound are not present in the provided search results, it is expected that acidic conditions might catalyze certain reactions, while alkaline conditions could deprotonate the thiol group, potentially altering its reactivity or promoting other degradation routes. Hydrolysis is a common pathway for ester compounds, but aldehydes can also be susceptible to degradation under certain pH conditions, though the specific mechanisms for this compound remain unelucidated from the given information.

Enzyme-Mediated Degradation and Biotransformation (Excluding in vivo human metabolism)

Enzymatic transformations play a significant role in the biotransformation of various compounds. For sulfur-containing flavor precursors, enzymes like lipases and β-lyases have been investigated for their potential to generate specific thiol compounds d-nb.info. For instance, lipase-catalyzed hydrolysis of thioesters has been shown to produce this compound and 3-mercaptohexanol d-nb.infotum.de. Porcine liver esterase has also been indicated for the generation of this compound via hydrolysis of 3-acetylthiohexanal d-nb.info. These studies focus on the production of flavor compounds through enzymatic activity, often involving stereoselective reactions d-nb.infotum.de.

Beyond flavor chemistry, enzymes are broadly involved in biotransformation processes. Phase I metabolism, often catalyzed by cytochrome P450 (CYP) enzymes, involves oxidation, reduction, and hydrolysis reactions, which can alter the chemical structure of xenobiotics mdpi.comnih.govresearchgate.net. While the prompt excludes in vivo human metabolism, it is relevant to note that non-human systems or in vitro enzymatic preparations are studied for biotransformation mdpi.comnih.govbiorxiv.org. For example, research on drug metabolism highlights the role of microbial enzymes in biotransformation, with computational analyses identifying potential drug metabolites generated by gut microbiota biorxiv.org. Similarly, studies on other compounds indicate that enzymes can mediate degradation through hydrolysis and other mechanisms nih.govnih.gov. The specific enzymes that degrade this compound in non-human biological systems or in vitro model systems would require targeted research.

Applications in Chemical Synthesis and Industrial Processes Non Human/clinical

Use as a Chemical Precursor in Organic Synthesis

The dual functionality of 3-Mercaptohexanal makes it a versatile precursor in organic synthesis, capable of participating in reactions through either its thiol or aldehyde group, or both simultaneously.

While specific complex heterocyclic compounds synthesized using this compound as a direct precursor are not extensively detailed in the reviewed literature, its bifunctional nature—possessing both a reactive thiol (-SH) group and an aldehyde (-CHO) group—positions it as a potential building block for sulfur-containing heterocycles. Mercaptans and aldehydes are well-established functional groups in organic synthesis, frequently participating in various cyclization reactions. For instance, the aldehyde moiety can undergo condensation reactions, while the thiol can participate in nucleophilic additions or cyclizations, potentially forming new ring structures when appropriately reacted with other bifunctional molecules researchgate.netzioc.ruopenmedicinalchemistryjournal.comresearchgate.netrsc.org. The inherent reactivity of these groups suggests that this compound could serve as a synthon for constructing heterocyclic systems containing sulfur atoms, such as thiazoles or dithianes, depending on the reaction partners and conditions employed.

This compound is recognized for its significant contribution to aroma profiles, particularly in food and beverage industries. It has been identified as a volatile compound contributing to the aroma of cooked liver d-nb.inforesearchgate.netacs.org and is known to impart distinctive odor characteristics. Research has indicated that it possesses a very low perception threshold, meaning it can be detected at extremely low concentrations researchgate.netacs.org. Specifically, it has been described as contributing "tropical fruit"-type aroma notes d-nb.info, a citrus peel note d-nb.info, and a general citrus type note acs.org.

The generation of this compound often involves the hydrolysis of precursor molecules. For example, 3-acetylthiohexanal, synthesized via the Michael-type addition of thioacetic acid to E-2-hexenal, can be enzymatically hydrolyzed to yield this compound d-nb.infoacs.orgimreblank.ch. This chemoenzymatic approach leverages biocatalysts like lipases (e.g., Lipase (B570770) B from Candida antarctica) or esterases (e.g., porcine liver esterase) for efficient conversion d-nb.infoimreblank.ch. Additionally, β-lyase enzymes can cleave cysteine conjugates, such as 3-S-L-cysteinylhexanal, to release this compound nih.gov. The synthesis of this compound via combinatorial chemistry has also been explored to produce a range of mercaptoaldehydes for sensory evaluation researchgate.netacs.org.

| Property/Application | Description/Finding | Source(s) |

| Aroma Descriptor | Tropical fruit-type | d-nb.info |

| Aroma Descriptor | Citrus peel | d-nb.info |

| Aroma Descriptor | Citrus type | acs.org |

| Aroma Descriptor | Unusual odor | researchgate.netacs.org |

| Perception Threshold | Very low | researchgate.netacs.org |

| Occurrence | Beef liver | d-nb.inforesearchgate.netacs.org |

| Precursor Synthesis | Hydrolysis of 3-acetylthiohexanal | d-nb.infoacs.orgimreblank.ch |

| Precursor Synthesis | β-lyase cleavage of cysteine conjugates | nih.gov |

| Synthesis Method | Combinatorial chemistry | researchgate.netacs.org |

Role in Development of New Chemical Reactions and Methodologies

This compound serves as a target molecule in the development and refinement of synthetic methodologies, particularly in the field of biocatalysis and stereoselective synthesis. The investigation into its enantioselective generation has provided insights into enzyme capabilities and reaction optimization.

Research has focused on the lipase-catalyzed hydrolysis of thioesters, such as 3-acetylthiohexanal, for the stereoselective production of this compound acs.org. Studies have screened various lipase and esterase preparations to assess their activity and enantioselectivity (E values) in cleaving the thioester bond. For instance, Lipase B from Candida antarctica has demonstrated significant enantioselectivity, with reported E values up to 85 when immobilized, favoring the production of specific enantiomers of the thiol product acs.org. These investigations contribute to the understanding of enzyme mechanisms and the development of biocatalytic routes for producing chiral sulfur-containing compounds with specific aroma properties d-nb.infoacs.orgimreblank.ch.

Furthermore, the study of β-lyase-catalyzed cleavage of cysteine conjugates, like 3-S-L-cysteinylhexanal, to yield this compound has also been explored nih.gov. These studies examine the stereochemical course of the reactions, noting slight preferences for specific enantiomers, albeit sometimes with low conversion rates. Such research advances the methodologies for releasing volatile thiols from non-volatile precursors, a key area in flavor chemistry research.

| Enzyme Type/Source | Substrate | Product | Key Finding (Enantioselectivity/Yield) | Source(s) |

| Lipase (general) | Thioesters | This compound | Hydrolysis of thioester bond | d-nb.infoimreblank.ch |

| Lipase B (Candida antarctica) | 3-Acetylthiohexanal | This compound | High enantioselectivity (E=36, improved to E=85 with immobilization) for (S)-product | acs.org |

| Porcine liver esterase | 3-Acetylthiohexanal | This compound | Hydrolysis for generation | d-nb.infoimreblank.ch |

| β-lyase (e.g., Tryptophanase from E. coli) | 3-S-L-cysteinylhexanal | This compound | Slight preference for (S)-product, low conversion | nih.gov |

Potential Applications in Materials Science (e.g., Polymer Chemistry)

The unique combination of a thiol and an aldehyde functional group in this compound suggests potential, albeit not yet widely documented, applications in materials science, particularly in polymer chemistry. Thiols are recognized for their utility in "click" chemistry, such as thiol-ene reactions, which are efficient methods for polymer synthesis and modification. These reactions enable the creation of cross-linked networks or the functionalization of polymer chains, offering precise control over material properties mdpi.commsu.eduaits-tpt.edu.in. Aldehyde groups can also participate in polymerization reactions, notably in the formation of condensation polymers, or be utilized for surface functionalization of materials by reacting with amine or hydroxyl groups. While specific studies detailing the incorporation of this compound into polymers are limited, its bifunctional nature indicates a capacity to act as a monomer, cross-linker, or functionalizing agent in the development of novel polymeric materials with tailored chemical and physical characteristics.

Compound List

this compound

3-Acetylthiohexanal

3-Mercaptohexanol

3-S-L-cysteinylhexanal

Thioacetic acid

E-2-hexenal

(+)-cis-2-methyl-4-propyl-1,3-oxathiane

(R)-3-mercaptohexan-1-ol

Advanced Research Perspectives and Emerging Directions

Computational Chemistry and Molecular Modeling for Reactivity and Conformation

Computational chemistry and molecular modeling play a crucial role in understanding the intricate behavior of 3-mercaptohexanal, particularly concerning its reactivity and conformational preferences. Density Functional Theory (DFT) calculations, for instance, can elucidate the electronic structure and predict reaction pathways, offering insights into how the molecule interacts with other species or catalysts. These studies can help map out potential energy surfaces for reactions involving the thiol and aldehyde groups, predicting activation energies and transition states. Molecular dynamics simulations can further explore the conformational landscape of this compound, identifying stable conformers and how they might change in different environments, such as within a food matrix or at a biological receptor site. Such modeling is essential for predicting structure-activity relationships and understanding how subtle changes in molecular conformation might influence its sensory properties or reactivity. While specific published computational studies focusing solely on this compound's detailed reactivity and conformation are not extensively detailed in the provided search results, the general application of these methods in flavor chemistry suggests their potential utility for this compound. For example, conformational analysis is key to understanding how molecules interact with olfactory receptors, a field where computational approaches are increasingly vital core.ac.uk.

Mechanistic Investigations using Isotopic Labeling and Kinetic Isotope Effects

Investigating the formation and transformation pathways of this compound often employs isotopic labeling and kinetic isotope effects (KIEs). By incorporating stable isotopes, such as deuterium (B1214612) (²H), into specific positions of precursor molecules, researchers can trace the atoms through reaction mechanisms. This technique allows for the elucidation of bond-breaking and bond-forming events, providing critical evidence for proposed reaction intermediates and transition states. Kinetic isotope effects, which measure the change in reaction rate when an atom is replaced by its isotope, can directly probe the involvement of specific bonds in the rate-determining step of a reaction. For example, if a C-H bond cleavage is rate-limiting, replacing hydrogen with deuterium will result in a significant KIE. Studies on the generation of related sulfur compounds, such as 3-mercaptohexanol, have utilized isotopic labeling to understand the stereochemical course of reactions catalyzed by β-lyase enzymes researchgate.netresearchgate.netsupagro.frmdpi.comoup.comresearchgate.netgoogle.comethz.chunirioja.esuniud.itresearchgate.net. While direct KIE studies specifically on this compound are not explicitly detailed in the provided snippets, the general methodology is well-established for sulfur-containing flavor compounds, indicating its potential application. For instance, deuterium labeling has been used in the synthesis of labeled precursors for analytical standards researchgate.net.

Novel Approaches for Modulating this compound Formation in Food Systems (e.g., through Enzyme Engineering)

Controlling the formation of this compound in food systems is a key area of research, particularly for enhancing desirable flavors or mitigating off-flavors. Enzyme engineering and the targeted use of specific enzymes offer promising avenues. For instance, β-lyases are known to cleave cysteine conjugates to release volatile thiols, and their activity can be modulated by enzyme source, expression levels, and reaction conditions researchgate.netoup.comgoogle.comunirioja.esresearchgate.netasm.orgresearchgate.net. Research has explored using specific enzymes, such as those from Lactobacillus delbrueckii or Escherichia coli, to generate this compound from precursors researchgate.netdur.ac.uk. Furthermore, lipases have been investigated for their potential to hydrolyze thioesters, such as 3-acetylthiohexanal, to produce this compound d-nb.infoacs.orgacs.orgacs.orgacs.org. Enzyme engineering could involve modifying these enzymes to improve their specificity, activity, or stability for industrial applications. Other approaches might include the genetic modification of microorganisms (e.g., yeast strains) to enhance or suppress the activity of enzymes involved in this compound biosynthesis or degradation oup.comnih.govmdpi.comasm.org. For example, overexpressing genes encoding β-lyases in yeast strains has been shown to increase the release of related thiols like 3-mercaptohexanol asm.org.

Challenges and Future Outlook in this compound Research

The research surrounding this compound, like many potent aroma compounds, presents several challenges and opportunities for future exploration. A primary challenge lies in the highly reactive nature of the aldehyde and thiol functionalities, which can lead to instability and complex reaction pathways, making precise quantification and characterization difficult. Developing sensitive and selective analytical methods that can accurately detect and quantify this compound and its precursors in complex food matrices remains an ongoing effort researchgate.netmdpi.com. Understanding the stereochemical pathways of its formation and degradation is also crucial, as different enantiomers can possess distinct sensory properties researchgate.netresearchgate.netsupagro.frresearchgate.netdur.ac.ukmsu.edu.

Future research directions could focus on:

Advanced Computational Modeling: Deeper exploration of conformational dynamics and reaction mechanisms using high-level computational chemistry to predict behavior and guide experimental design core.ac.uk.

Enzyme Discovery and Engineering: Identifying novel enzymes with specific activities towards this compound precursors and engineering existing enzymes for improved efficiency and selectivity in its production or degradation.

Metabolic Engineering: Utilizing systems biology and metabolic engineering approaches to precisely control the biosynthesis of this compound in microbial fermentation processes for food and beverage applications.

Analytical Method Development: Creating faster, more sensitive, and robust analytical techniques, potentially integrating multiple detection methods or employing advanced sample preparation strategies, to better understand its presence and role in various food products.

Addressing these challenges will enhance our understanding of this compound's contribution to food aroma and enable more precise control over its presence in food products.

常见问题

Q. How can molecular modeling be integrated with experimental data to predict the behavior of this compound in different matrices?

- Methodological Answer : Density functional theory (DFT) predicts reactivity with food components (e.g., cysteine residues). Molecular dynamics simulations model partitioning behavior in lipid bilayers. Experimental validation via nuclear magnetic resonance (NMR) spectroscopy confirms predicted interactions .

Guidelines for Researchers

- Literature Review : Prioritize peer-reviewed journals (e.g., Journal of Agricultural and Food Chemistry) over commercial databases. Use Google Scholar to identify high-impact studies via citation counts .

- Experimental Design : Clearly define variables (e.g., pH, temperature) and controls (e.g., blank matrices) in methods sections to ensure reproducibility .

- Data Reporting : Include raw spectral data (NMR, MS) in supplementary materials and specify statistical software (e.g., R, Python) for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。